![molecular formula C21H29FN2O2 B4720548 N-cyclooctyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4720548.png)
N-cyclooctyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-cyclooctyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as JNJ-38431055, is a selective antagonist of the orexin-2 receptor (OX2R). It is a small molecule drug that has been developed for the treatment of sleep disorders, particularly insomnia. JNJ-38431055 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The orexin system plays a crucial role in regulating wakefulness and sleep. The two orexin receptors, OX1R and N-cyclooctyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, are expressed in various regions of the brain that are involved in sleep-wake regulation. JNJ-38431055 selectively targets N-cyclooctyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide and blocks the binding of orexin to the receptor. This results in a decrease in wakefulness and an increase in sleep time.
Biochemical and Physiological Effects:
JNJ-38431055 has been shown to increase the duration of non-rapid eye movement (NREM) sleep and decrease the amount of wakefulness in preclinical models. It does not affect the duration of rapid eye movement (REM) sleep. JNJ-38431055 has also been shown to have minimal effects on cardiovascular and respiratory function, suggesting that it has a good safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-38431055 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. It is highly selective for N-cyclooctyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, which allows for the study of the specific effects of blocking this receptor. However, JNJ-38431055 has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for the study of JNJ-38431055. One area of interest is the development of more potent and selective N-cyclooctyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide antagonists. Another area of research is the investigation of the effects of JNJ-38431055 on other physiological processes, such as memory consolidation and emotional regulation. Additionally, the potential use of JNJ-38431055 for the treatment of other disorders, such as anxiety and depression, is an area of interest.
Aplicaciones Científicas De Investigación
JNJ-38431055 has been studied extensively in preclinical models for its efficacy in treating sleep disorders. It has shown to be highly selective for N-cyclooctyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide and has minimal binding to other receptors. This selectivity makes it a promising candidate for the treatment of insomnia, as it avoids the side effects associated with non-selective drugs.
Propiedades
IUPAC Name |
N-cyclooctyl-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c22-19-11-7-6-10-18(19)21(26)24-14-12-16(13-15-24)20(25)23-17-8-4-2-1-3-5-9-17/h6-7,10-11,16-17H,1-5,8-9,12-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPONNYRXEUYUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.